Lithium Pyridine-2-sulfinate

Description

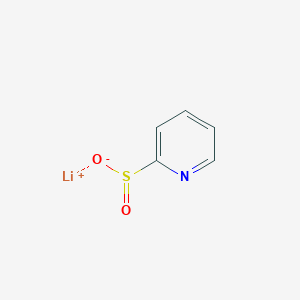

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Li/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSDMAVIVGGBIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874273-29-7 | |

| Record name | lithium(1+) ion pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Pyridine 2 Sulfinate and Analogues

Direct Lithiation and Sulfinylation Routes to Lithium Pyridine-2-sulfinate

A prevalent strategy for the synthesis of this compound involves the generation of a 2-pyridyllithium intermediate, which is subsequently trapped with an electrophilic sulfur dioxide source. This approach leverages the well-established field of directed ortho-metalation and halogen-metal exchange reactions.

The generation of 2-lithiated pyridine (B92270) can be effectively accomplished through lithium-halogen exchange from readily available halopyridines. baranlab.org While direct deprotonation of pyridine with alkyllithiums can lead to addition into the ring, the use of halopyridines provides a clean route to the desired organolithium intermediate. baranlab.orgclockss.org Butyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are commonly employed for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) to prevent side reactions. clockss.orgresearchgate.net

For instance, treatment of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with n-BuLi results in a rapid exchange of the halogen atom for a lithium atom, yielding the 2-pyridyllithium species. The choice of the specific butyllithium reagent and reaction conditions can be crucial for achieving high yields and preventing undesired side reactions, such as decomposition of the organolithium intermediate or addition to the pyridine ring. researchgate.net

Table 1: Conditions for Butyllithium-Mediated Lithiation of Halopyridines

| Starting Material | Lithiating Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| 2-Bromopyridine | n-BuLi | THF | -78 |

| 2-Chloropyridine | n-BuLi | Et₂O | -78 |

| 3-Chloropyridine | LDA | THF | -78 |

Note: LDA (Lithium diisopropylamide) is also a common hindered base for regioselective lithiation. clockss.orgresearchgate.net

Once the 2-pyridyllithium intermediate is formed, it is quenched with an electrophilic source of sulfur dioxide (SO₂). Gaseous SO₂ can be used, but due to its toxicity and difficult handling, solid SO₂ surrogates are often preferred. nih.gov These surrogates offer a more convenient and safer alternative for introducing the sulfinate moiety. nih.govnih.gov

A notable example of an SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), which has been employed to generate a diverse set of metal sulfinates. nih.gov The reaction of the pyridyllithium species with DABSO or other surrogates, such as inorganic sulfites like potassium metabisulfite, results in the formation of the desired this compound. nih.govrsc.org The resulting sulfinate is a stable reagent that can be used in various subsequent chemical transformations, including palladium-catalyzed cross-coupling reactions. nih.govtcichemicals.com

Oxidation-Based Synthesis from Pyridine-2-thiols

An alternative pathway to pyridine-2-sulfinates involves the oxidation of the corresponding pyridine-2-thiol. Pyridine-2-thiol exists in tautomeric equilibrium with pyridine-2(1H)-thione. wikipedia.org This method avoids the use of highly reactive organolithium intermediates. The synthesis begins with the commercially available pyridine-2-thiol, which is then subjected to controlled oxidation.

The oxidation of thiols can proceed through various stages, including disulfides and ultimately to sulfinic and sulfonic acids. Therefore, careful selection of the oxidizing agent and reaction conditions is necessary to stop the oxidation at the desired sulfinate stage. For example, the oxidation of tungsten-coordinated pyridine-2-thiolate ligands has been studied, demonstrating the transformation of the sulfur center. nih.govresearchgate.net In these cases, oxidizing agents like pyridine-N-oxide are used to achieve oxidation of the metal center, which can influence the reactivity of the coordinated thiol ligand. nih.govresearchgate.net While this demonstrates the principle, direct, selective oxidation of free pyridine-2-thiol to the sulfinate requires specific reagents that can deliver a single oxygen atom to the sulfur without over-oxidation.

Synthesis of Substituted Lithium Pyridine-2-sulfinates

The synthesis of substituted lithium pyridine-2-sulfinates allows for the introduction of diverse functional groups onto the pyridine ring, creating a wide array of building blocks for various applications.

Regioselective synthesis is key to preparing specifically substituted pyridine-2-sulfinates. This can be achieved by applying lithiation-sulfinylation sequences to pre-functionalized pyridines. Directed ortho-metalation is a powerful tool in this context, where a directing metalating group (DMG) on the pyridine ring guides the lithiation to an adjacent position. baranlab.orgresearchgate.net

For example, a DMG at the 3-position of a pyridine ring can direct lithiation to the 2- or 4-position. The choice of the lithiating agent (e.g., n-BuLi vs. LDA) can influence the site of metalation, allowing for controlled regioselectivity. clockss.orgresearchgate.netresearchgate.net Once the lithiated intermediate is formed, it can be trapped with an SO₂ surrogate as described previously to yield a regioselectively substituted lithium pyridine-sulfinate. This strategy has been used to generate various 2,3,4-trisubstituted pyridines. nih.gov

Table 2: Examples of Regioselective Lithiation for Functionalization

| Substituted Pyridine | Directing Group | Lithiating Reagent | Position of Lithiation |

|---|---|---|---|

| 3-Chloropyridine | -Cl | LDA | 4 |

| 2-(Pivaloylamino)pyridine | -NHCOtBu | t-BuLi | 3 |

Another approach involves the derivatization of a pyridine ring that already contains a functional group that can be later converted into a sulfinate, or derivatizing a pre-formed pyridine-2-sulfinate. For instance, a substituted pyridine bearing a halogen at the 2-position can be first subjected to various reactions to build complexity on the ring, followed by a final lithium-halogen exchange and reaction with an SO₂ surrogate.

Furthermore, modern synthetic methods have been developed for the late-stage functionalization of the pyridine ring. researchgate.net For example, the Minisci reaction allows for the introduction of alkyl groups onto electron-deficient pyridine rings. chemrxiv.org A pyridine-2-sulfinate could potentially be subjected to such reactions, although the sulfinate group's stability under the reaction conditions would need to be considered. These derivatization strategies provide access to a broad scope of substituted pyridine-2-sulfinates, which are valuable in fields like drug discovery and materials science. tcichemicals.commdpi.com

Continuous Flow Synthesis Approaches for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heteroaromatic sulfinates, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. acs.orgnih.gov This approach is particularly beneficial for handling unstable organolithium intermediates, which are often involved in the synthesis of compounds like this compound. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for the rapid and reproducible production of these valuable chemical entities on a multigram scale. acs.orgresearchgate.net

Research has demonstrated the successful implementation of a continuous flow setup for the synthesis of a variety of heteroaryl sulfinates. acs.org This methodology facilitates the simple isolation of the lithium sulfinate salts, which can be challenging to access using conventional batch processes. nih.gov The resulting stable sulfinates serve as efficient partners in cross-coupling reactions, a crucial transformation in the synthesis of medicinally relevant molecules. acs.org

The scalability of continuous flow processes is a significant driver for their adoption in both academic and industrial settings. mdpi.com Once a reaction is optimized on a small scale, production can be increased by simply running the system for a longer duration or by "scaling out," which involves using multiple flow reactors in parallel. This circumvents many of the challenges associated with scaling up batch reactions, such as issues with heat and mass transfer. nih.gov

Detailed research findings have showcased the utility of continuous flow for the synthesis of various lithium heteroaromatic sulfinates. The following table summarizes the results for the synthesis of this compound and its analogues, highlighting the reaction conditions and yields achieved.

Table 1: Continuous Flow Synthesis of Lithium Heteroaromatic Sulfinates

| Entry | Substrate | Reagent 1 | Reagent 2 | Temperature (°C) | Residence Time (s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | n-BuLi | SO₂ | -70 to 20 | 0.5 | 85 |

| 2 | 2-Bromo-6-methylpyridine | n-BuLi | SO₂ | -70 to 20 | 0.5 | 78 |

| 3 | 4-Bromo-2-methylpyridine | n-BuLi | SO₂ | -70 to 20 | 0.5 | 81 |

| 4 | 2-Bromothiazole | n-BuLi | SO₂ | -70 to 20 | 0.5 | 75 |

| 5 | 2-Bromo-5-methylthiophene | n-BuLi | SO₂ | -70 to 20 | 0.5 | 88 |

The data demonstrates consistently high yields for a range of substrates, underscoring the robustness and versatility of the continuous flow methodology. The short residence times highlight the efficiency of this approach. The successful multigram-scale synthesis of these compounds paves the way for their broader application in drug discovery and materials science. acs.orgnih.gov

Advanced Structural and Spectroscopic Investigations

Solid-State Structural Characterization of Lithium Pyridine-2-sulfinate

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations often involve the formation of co-crystals or solvates, where the compound crystallizes with other molecules, such as solvents. For instance, the inclusion of water molecules can lead to the formation of a hydrated crystalline structure. The analysis of these crystal structures provides valuable information on the coordination environment of the lithium ion and the intermolecular interactions that stabilize the crystal lattice.

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of this compound in solution.

¹H and ¹³C NMR: These experiments provide details about the organic part of the molecule. The chemical shifts of the hydrogen and carbon atoms in the pyridine (B92270) ring are sensitive to how the lithium ion binds to the nitrogen and sulfinate groups.

⁷Li NMR: Lithium-7 NMR is particularly useful for understanding the environment around the lithium ion. researchgate.netmdpi.comwestlake.edu.cn The ⁷Li chemical shift can give insights into the coordination number of the lithium and the degree of ion pairing in different solvents. researchgate.netmdpi.comwestlake.edu.cn

³³S NMR: Although technically challenging due to the properties of the sulfur-33 nucleus, ³³S NMR could offer direct information about the sulfur atom's electronic environment.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Remarks |

| ¹H | 7.0 - 9.0 | Corresponds to the aromatic protons of the pyridine ring. |

| ¹³C | 120 - 160 | Corresponds to the aromatic carbons of the pyridine ring. |

| ⁷Li | Varies with solvent and concentration | Sensitive to the immediate chemical environment of the lithium ion. |

Dynamic NMR (DNMR) studies can be employed to investigate dynamic processes, such as the rapid exchange of lithium ions between different binding sites or the equilibrium between different aggregation states in solution. By analyzing how the NMR spectra change with temperature, the rates and thermodynamics of these processes can be determined. For example, variable-temperature ⁷Li NMR can reveal the exchange rates between different lithium environments.

Vibrational Spectroscopy for Functional Group Assignment (IR and Raman)

Infrared (IR) and Raman spectroscopy are utilized to identify the characteristic vibrations of the functional groups in this compound.

Sulfinate Group Vibrations: The symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfinate group are prominent in the vibrational spectra, typically appearing in the 1000-1250 cm⁻¹ region. The precise frequencies of these vibrations are influenced by how the sulfinate group coordinates to the lithium ion.

Pyridine Ring Vibrations: The spectra also show characteristic bands for the stretching and bending vibrations of the pyridine ring. Changes in the positions of these bands upon complexation with lithium provide further evidence of the coordination between the pyridine nitrogen and the lithium ion.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1100 - 1250 |

| Symmetric SO₂ Stretch | 1000 - 1100 |

| Pyridine Ring Stretching | 1400 - 1600 |

| C-H Bending | 600 - 900 |

Analysis of Sulfinate (SO2−) Vibrational Modes

The sulfinate anion (RSO2−) is expected to exhibit two characteristic and intense S-O stretching vibrations: a symmetric (ν_sym_(SO)) and an asymmetric (ν_asym_(SO)) stretching mode. Research on a series of substituted aromatic sodium sulfinates in aqueous solution has identified these bands to appear near 965 cm⁻¹ and 1015 cm⁻¹, respectively. The high intensity of these bands is a key feature for their identification. The presence of two distinct, strong bands is indicative of a resonant structure within the sulfinate group, where the negative charge is delocalized over the two oxygen atoms, leading to S-O bonds with an order between one and two.

In addition to the stretching vibrations, the sulfinate group also displays deformation modes. These include a scissoring mode, typically observed in the range of 610-520 cm⁻¹, a wagging mode around 550 cm⁻¹, and twisting and rocking vibrations at lower frequencies.

The exact positions of these vibrational bands are sensitive to several factors, including the nature of the cation (in this case, lithium), the physical state of the sample (solid or in solution), and the electronic effects of the substituent on the aromatic ring. The interaction between the lithium cation and the sulfinate group is expected to influence the electron distribution within the S-O bonds, potentially leading to shifts in the vibrational frequencies compared to the sodium salt.

Table 1: Typical Vibrational Modes of Aromatic Sulfinate Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Asymmetric SO₂ Stretch (ν_asym) | 1010 - 1020 | Stretching of the S-O bonds out of phase. |

| Symmetric SO₂ Stretch (ν_sym_) | 960 - 970 | Stretching of the S-O bonds in phase. |

| SO₂ Scissoring | 610 - 520 | In-plane bending of the O-S-O angle. |

| SO₂ Wagging | ~550 | Out-of-plane bending of the SO₂ group. |

Note: The data in this table is based on studies of aromatic sodium sulfinates and serves as a reference for the expected vibrational modes of the sulfinate group in this compound.

Pyridine Ring Vibrations and Substituent Effects

The vibrational spectrum of the pyridine ring is complex, with numerous characteristic modes that are sensitive to the nature and position of substituents. The introduction of the sulfinate group at the 2-position of the pyridine ring is expected to cause significant changes in the vibrational frequencies of the ring compared to unsubstituted pyridine.

The pyridine ring has several in-plane and out-of-plane vibrational modes. The in-plane ring stretching vibrations, often referred to as quadrant, semicircle, and octant stretching modes, typically appear in the 1600-1300 cm⁻¹ region. The positions of these bands are influenced by the electronic properties of the substituent. The sulfinate group, being an electron-withdrawing group, is anticipated to shift these bands to higher frequencies.

Furthermore, the ring breathing mode, a totally symmetric vibration involving the expansion and contraction of the entire ring, is particularly sensitive to substitution. In pyridine, this mode is observed around 990 cm⁻¹. The presence of a substituent at the 2-position will likely alter the frequency and intensity of this band.

Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the pyridine ring. For a 2-substituted pyridine, specific patterns of absorption are expected in the lower frequency region of the spectrum (below 1000 cm⁻¹).

Computational studies, such as those employing Density Functional Theory (DFT), have proven to be powerful tools for predicting and assigning the vibrational modes of substituted pyridines. Such theoretical calculations can provide a detailed understanding of how the sulfinate group perturbs the geometry and electronic structure of the pyridine ring, leading to the observed changes in the vibrational spectrum.

Table 2: Selected Vibrational Modes of a 2-Substituted Pyridine Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Ring Stretching | 1610 - 1570 | C=C and C=N stretching vibrations. |

| Ring Stretching | 1590 - 1550 | C=C and C=N stretching vibrations. |

| Ring Stretching | 1480 - 1420 | C=C and C=N stretching vibrations. |

| Ring Breathing | 1050 - 990 | Symmetric expansion and contraction of the ring. |

| C-H In-plane Bending | 1300 - 1000 | Bending of C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bending | 900 - 700 | Bending of C-H bonds out of the plane of the ring. |

Note: This table provides a general overview of the expected vibrational modes for a 2-substituted pyridine. The precise wavenumbers for this compound would be influenced by the specific electronic and steric effects of the sulfinate group.

Coordination Chemistry of the Pyridine 2 Sulfinate Ligand

Ligand Properties of the Pyridine-2-sulfinate Anion

The pyridine-2-sulfinate anion possesses distinct electronic and steric characteristics that dictate its coordination behavior. Its ability to act as a hybrid ligand, with potential donor sites on the nitrogen of the pyridine (B92270) ring and the oxygen or sulfur atoms of the sulfinate group, leads to a rich and varied coordination chemistry.

One of the prominent coordination modes of the pyridine-2-sulfinate anion is its ability to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the sulfinate oxygen atoms. This N,O-chelation results in the formation of a stable five-membered metallacycle. This mode of binding has been structurally characterized in palladium(II) complexes. In certain palladium(II) sulfinate complexes, one of the pyridine-2-sulfinate ligands chelates the metal in a κ²-N,O-fashion nih.gov. This chelation is a significant factor in the stability and reactivity of the resulting complex.

The formation of such a chelate ring can influence the geometry of the complex and the electronic properties of the metal center. The stability of the five-membered ring is a key driving force for this coordination mode.

In addition to N,O-chelation, the pyridine-2-sulfinate anion can also coordinate to metal centers through its sulfur atom. This S-coordination can occur in a monodentate fashion. For instance, in a palladium(II) complex that also features a chelating pyridine-2-sulfinate ligand, a second pyridine-2-sulfinate ligand was found to coordinate to the palladium center through the sulfur atom nih.gov. This demonstrates the ambidentate nature of the sulfinate group, which can bind through either oxygen or sulfur, depending on the specific steric and electronic environment of the metal center and the other ligands present. The choice between O- and S-coordination can be influenced by the Hard-Soft Acid-Base (HSAB) principle, with softer metal centers generally favoring coordination with the softer sulfur atom.

Synthesis and Characterization of Transition Metal Complexes with Pyridine-2-sulfinate Ligands

The synthesis of transition metal complexes with pyridine-2-sulfinate ligands has been explored, with a particular focus on palladium(II) due to their relevance in catalysis. The characterization of these complexes often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structures and bonding.

Palladium(II) complexes of pyridine-2-sulfinate have been synthesized and characterized as key intermediates in palladium-catalyzed desulfinative cross-coupling reactions nih.gov. These complexes can be prepared by reacting a suitable palladium(II) precursor with a lithium or sodium salt of pyridine-2-sulfinic acid.

One notable example is a monomeric palladium(II) sulfinate complex where the pyridine-2-sulfinate ligand is N,O-chelated to the metal center nih.gov. The geometry around the palladium is typically square planar. Spectroscopic methods such as NMR and mass spectrometry are crucial for characterizing these complexes in solution, while X-ray crystallography provides definitive structural information in the solid state nih.govacs.org.

Table 1: Selected Spectroscopic and Structural Data for a Palladium(II)-Pyridine-2-sulfinate Complex

| Feature | Data | Reference |

|---|---|---|

| Coordination Geometry | Square Planar | nih.gov |

| Ligand Coordination Mode | κ²-N,O-chelation and S-coordination | nih.gov |

| Pd-N Bond Length | Varies depending on the complex | nih.gov |

| Pd-O Bond Length | Varies depending on the complex | nih.gov |

Note: Specific bond lengths are highly dependent on the full structure of the complex, including other ligands present.

While the coordination chemistry of pyridine-2-sulfinate with palladium is the most extensively studied, complexes with other transition metals have also been reported. A notable example is the synthesis and structural characterization of bis(2-pyridine sulfinato)copper(II) acs.org. The existence of this complex demonstrates that the pyridine-2-sulfinate ligand can form stable complexes with other d-block elements. The synthesis of such complexes typically involves the reaction of a corresponding metal salt with the pyridine-2-sulfinate salt in a suitable solvent. The characterization of these non-palladium complexes also relies on techniques like X-ray diffraction and various spectroscopic methods to determine their structure and properties. The exploration of a broader range of metal-pyridine-2-sulfinate complexes is an area of ongoing research, with potential applications in catalysis and materials science.

Influence of Substituents on Ligand Binding Affinity and Geometry

The electronic and steric properties of the pyridine-2-sulfinate ligand can be tuned by introducing substituents on the pyridine ring. These modifications can have a significant impact on the ligand's binding affinity for a metal center and the geometry of the resulting coordination complex.

The introduction of electron-donating or electron-withdrawing groups on the pyridine ring alters the electron density on the nitrogen atom, thereby affecting its Lewis basicity and, consequently, its ability to coordinate to a metal ion. For instance, a study on Pd(II) complexes with 4-substituted pyridine ligands demonstrated that functionalization with groups of either electron-withdrawing or -donating nature results in significant changes in the physicochemical properties of the coordination compounds nih.gov.

The relationship between the electronic nature of the substituent and the ligand's coordination properties can be quantified using Hammett parameters (σ). A linear correlation is often observed between the pKa of the pyridinium (B92312) ion (a measure of the pyridine's basicity) and the Hammett constant of the substituent sciepub.comias.ac.inresearchgate.net. This relationship suggests that electron-donating groups (negative σ values) increase the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds, while electron-withdrawing groups (positive σ values) have the opposite effect.

The geometry of the resulting metal complex can also be influenced by the steric bulk of the substituents. Large substituents near the coordination site can cause steric hindrance, leading to longer metal-ligand bond lengths or distorted coordination geometries. The unsubstituted pyridine-2-sulfinate itself can present challenges in certain catalytic reactions due to the unmoderated basicity and coordinating ability of the nitrogen atom nih.gov.

Table 2: Expected Influence of Substituents on Pyridine-2-sulfinate Ligand Properties

| Substituent Type | Effect on Pyridine Nitrogen Basicity | Expected Impact on M-N Bond | Potential Geometric Changes |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Stronger, shorter bond | Minimal, unless sterically bulky |

| Electron-Withdrawing (e.g., -Cl, -CN) | Decrease | Weaker, longer bond | Minimal, unless sterically bulky |

Computational Modeling of Metal-Ligand Interactions

Computational modeling, particularly through methods rooted in density functional theory (DFT), has become an indispensable tool for elucidating the intricate nature of metal-ligand interactions within coordination complexes. tsijournals.commdpi.comnih.govmdpi.com These theoretical approaches provide deep insights into the electronic structure, bonding characteristics, and stability of complexes involving the pyridine-2-sulfinate ligand. By simulating the molecule and its interactions with metal centers at an electronic level, researchers can predict and rationalize geometric parameters, vibrational frequencies, and the energies of molecular orbitals, which are often correlated with experimental findings. mdpi.com

At the core of these computational studies is the optimization of the geometry of the metal-pyridine-2-sulfinate complex. This process determines the most stable three-dimensional arrangement of the atoms, yielding crucial data such as bond lengths and angles. For instance, in related metal-pyridine complexes, DFT calculations have been used to predict metal-nitrogen bond lengths, which show good correlation with experimental values obtained from X-ray crystallography. researchgate.net The interaction between a metal and the pyridine-2-sulfinate ligand is expected to be influenced by both the nitrogen atom of the pyridine ring and the oxygen or sulfur atoms of the sulfinate group, a prediction that computational models can rigorously test.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the charge transfer and orbital interactions between the metal and the pyridine-2-sulfinate ligand. researchgate.net It provides a quantitative description of the electron density shared between atoms, offering a clearer picture of the covalent and electrostatic nature of the metal-ligand bond. For example, DFT-based studies on various pyridine derivatives interacting with metal halides have used calculations of charge transfer (ΔN) and energy lowering (ΔE) to quantify the strength of the metal-ligand bond. tsijournals.com

Furthermore, the projected density of states (PDOS) analysis can be employed to understand the contribution of different atomic orbitals to the molecular orbitals of the complex. nih.gov By projecting the total density of states onto the constituent atoms or orbitals, one can discern the extent of hybridization between the metal d-orbitals and the ligand's p-orbitals, providing evidence for the chemical nature of the adsorption and bonding. nih.govmdpi.com

The following tables present representative data from computational studies on related metal-pyridine and metal-sulfur containing ligand systems, illustrating the types of quantitative information that can be obtained for a metal-pyridine-2-sulfinate complex.

Table 1: Calculated Metal-Ligand Bond Lengths and Interaction Energies for Model Complexes

This table provides examples of calculated bond lengths and binding energies from DFT studies on systems analogous to metal-pyridine-2-sulfinate complexes. Such data is crucial for understanding the strength and nature of the coordination bond.

| Metal Center | Ligand Type | Calculated M-N Bond Length (Å) | Calculated Binding Energy (kcal/mol) | Reference System |

| Rh(I) | Monodentate Nitrenium | 2.08 | - | Cationic Rh(I) complex researchgate.net |

| Pt(II) | Monodentate Nitrenium | 2.03 | - | Cationic Pt(II) complex researchgate.net |

| Zn(II) | Pyridine | 2.05 | - | Four-coordinated Zn(II) complex chalmers.se |

| Zn(II) | Imidazole | 2.01 | - | Four-coordinated Zn(II) complex chalmers.se |

| Cu Cluster | Pyridine | - | ~15-20 | Pyridine on Cu clusters researchgate.net |

| Ag Cluster | Pyridine | - | ~10-15 | Pyridine on Ag clusters researchgate.net |

| Au Cluster | Pyridine | - | ~15-20 | Pyridine on Au clusters researchgate.net |

Table 2: Frontier Molecular Orbital (FMO) Data from DFT Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental outputs of DFT calculations. The HOMO-LUMO gap is an indicator of the molecule's excitability and chemical stability. The data below is for model pyridine derivatives.

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

| 3-Pyridylaldoxime (3POH) | - | - | 1.706 | QCCs nih.gov |

| Protonated 3POH (3POH+) | - | - | 2.806 | QCCs nih.gov |

| Protonated 2-Pyridylaldoxime (2POH+) | - | - | 3.121 | QCCs nih.gov |

| 2-Pyridylaldoxime (2POH) | - | - | 3.431 | QCCs nih.gov |

Applications in Advanced Materials and Synthetic Methodologies

Lithium Pyridine-2-sulfinate as a Building Block for Heteroaryl Compounds

The development of efficient carbon-carbon bond-forming reactions is crucial for the synthesis of heteroaryl compounds, which are core structures in many functional materials and bioactive molecules. This compound serves as a robust nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, enabling the reliable construction of complex biaryl and heterobiaryl systems. nih.govrsc.org This desulfinylative coupling strategy bypasses the need for the often unstable and difficult-to-prepare pyridine-2-boronic acids typically used in Suzuki-Miyaura reactions. nih.govrsc.orgtcichemicals.com

A key advantage of using pyridine (B92270) sulfinates is their stability and ease of preparation, which allows for a broad scope of reactions with various aryl and heteroaryl halides. nih.gov The process has been shown to be highly efficient for creating C(sp²)–C(sp²) bonds, providing access to medicinally relevant bis-heteroaryl motifs. acs.org Continuous flow technologies have been developed to synthesize heteroaromatic sulfinates, including this compound, on a multigram scale, highlighting their practicality and importance in larger-scale synthetic operations. acs.org

Bipyridine and terpyridine derivatives are fundamental building blocks in coordination chemistry and materials science, primarily due to their ability to act as chelating ligands for various metals. researchgate.net this compound has proven to be an exceptionally effective coupling partner in palladium-catalyzed reactions with bromopyridines to generate a wide array of bipyridine derivatives. researchgate.netnih.govpreprints.org This methodology is significant for its ability to create challenging linkages, such as the 2,2'-bipyridine (B1663995) motif, which is a common core in ligands used for metal-mediated catalysis. nih.gov

The reaction conditions are generally mild and tolerant of various functional groups, making this a versatile tool for synthetic chemists. The scope of the halide coupling partner is extensive, facilitating the preparation of a diverse library of bipyridine structures. researchgate.netnih.gov While the direct synthesis of terpyridines using this specific sulfinate is less commonly detailed, the principles of sequential cross-coupling suggest its applicability in a stepwise approach to these more complex polypyridyl systems.

Table 1: Examples of Bipyridine Synthesis via Pyridine Sulfinate Coupling This table is representative of the types of transformations possible, based on findings from palladium-catalyzed coupling reactions involving pyridine sulfinate salts.

| Pyridine Sulfinate Reactant | Halide Coupling Partner | Catalyst System | Product Type | Reference |

| This compound | Bromopyridines | Pd(OAc)₂ / PCy₃ | 2,2'-Bipyridines | nih.govresearchgate.net |

| Sodium/Lithium 2-pyridyl sulfinate | Various Bromopyridines | Palladium-based | Substituted Bipyridines | nih.govpreprints.org |

| Complex Lithium 2-pyridyl sulfinate | Pyridine Bromides | Pd(OAc)₂ / PCy₃ | Mepyramine Derivatives | nih.gov |

The utility of this compound extends beyond the synthesis of bipyridines to the preparation of a broader range of biaryl and heterobiaryl compounds. It serves as a general nucleophilic partner in palladium-catalyzed cross-coupling reactions with a wide variety of aryl and heteroaryl halides. nih.gov This allows for the efficient linking of pyridine rings to other aromatic systems, a critical transformation in the synthesis of pharmaceuticals and functional materials. researchgate.net

The methodology has been successfully applied to produce linked bis-heterocyclic products, which are often challenging to synthesize using conventional coupling strategies. nih.gov Research has demonstrated the synthesis of diverse 2-arylpyridines, showcasing the reaction's utility. researchgate.netnih.gov Furthermore, the development of related sulfur-based coupling methodologies, such as those using pyridylsulfonium salts with Grignard reagents, has expanded the accessible chemical space to include pyridines linked to pyrimidines, pyrazines, and benzothiophenes. nih.gov These complementary strategies underscore the importance of sulfur-based reagents in constructing complex heterobiaryl systems.

Role in Drug Discovery Synthesis (as a Synthetic Precursor, not drug data)

In the field of drug discovery, the ability to rapidly synthesize and modify complex molecules is paramount. This compound functions as a key synthetic precursor, enabling chemists to incorporate the vital pyridine moiety into potential drug candidates. The pyridine ring is a ubiquitous feature in drug molecules used to treat a wide range of diseases. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis, avoiding the need for a complete de novo synthesis. nih.gov This approach provides rapid access to a library of analogues for structure-activity relationship (SAR) studies. Pyridine sulfinates have been identified as valuable reagents for LSF, enabling the direct introduction of a pyridyl group into a complex scaffold. tcichemicals.com

The divergent reactivity of sulfinates allows for selective functionalization under mild conditions. nih.gov This is particularly advantageous when working with intricate molecules that possess multiple sensitive functional groups. The ability to use this compound to modify existing pyridine-based drug molecules highlights its utility in expanding the chemical diversity of pharmaceutical leads. nih.gov

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of related compounds to identify new therapeutic agents. The robust and reliable nature of the palladium-catalyzed coupling of pyridine sulfinates makes it highly suitable for library synthesis. nih.gov

This approach has been successfully applied in a library format to prepare medicinally relevant derivatives of known drugs. For instance, researchers have synthesized libraries based on the structures of varenicline (B1221332) (a smoking cessation aid) and mepyramine (an antihistamine). nih.govrsc.org In these examples, a complex aryl chloride or bromide core derived from the drug is coupled with an array of pyridine sulfinates, or a complex sulfinate is coupled with various heteroaryl bromides, to quickly generate a diverse set of new chemical entities. nih.gov This demonstrates the method's significant potential for accelerating the drug discovery process. researchgate.netnih.gov

Integration into Catalytic Systems as a Ligand or Precursor

Substituted pyridine-containing molecules, particularly bipyridines, are of fundamental importance as ligands in transition-metal catalysis. nih.gov The electronic properties of the pyridine ring and the chelating ability of bipyridyl structures allow them to stabilize metal centers and modulate their catalytic activity. This compound plays a crucial role as a precursor in the synthesis of these essential ligands. tcichemicals.com

The desulfinylative cross-coupling reactions described previously (Section 6.1.1) provide a direct and efficient route to the bipyridine and terpyridine scaffolds that form the basis of many catalytic ligands. nih.govnih.govpreprints.org By choosing appropriately substituted pyridine sulfinates and halide partners, chemists can fine-tune the steric and electronic properties of the resulting ligands. This control is critical for optimizing the performance of catalysts used in a wide range of chemical transformations. The application of these sulfinate-derived ligands is vast, spanning from organic synthesis to materials science. nih.gov

Design Principles for Sulfinate-Based Electrolyte Components

| Interaction Type | Description | Potential Impact on Electrolyte Properties |

|---|---|---|

| Li⁺ --- Oxygen (Sulfinate) | Primary electrostatic interaction between the lithium cation and the oxygen atoms of the sulfinate group. | Influences salt dissociation, formation of ion pairs or aggregates, and ionic conductivity. |

| Li⁺ --- Nitrogen (Pyridine) | Potential secondary interaction between the lithium cation and the nitrogen atom of the pyridine ring. | May affect the solvation shell structure of the lithium ion and influence ion transport pathways. |

| Li⁺ --- Solvent Molecules | Coordination of lithium ions with solvent molecules in the electrolyte. | Competes with the anion for coordination with the lithium ion, impacting ion mobility and the formation of the solid electrolyte interphase (SEI). |

The molecular structure of the sulfinate anion can be engineered to tailor ion transport properties within the electrolyte. For the Pyridine-2-sulfinate anion, modifications to the pyridine ring could be a strategy to influence its interaction with the lithium ion and the surrounding solvent molecules. For instance, the introduction of electron-withdrawing or electron-donating substituents on the pyridine ring would alter the electron density on the nitrogen atom and the sulfinate group, thereby modulating the strength of the Li⁺-anion interaction.

A weaker Li⁺-anion interaction is generally desirable for promoting higher ionic conductivity, as it facilitates the dissociation of the lithium salt and allows for more mobile charge carriers. Computational studies on analogous systems could provide insights into how different substituents on the pyridine ring of Pyridine-2-sulfinate would affect the binding energy with the lithium ion and, consequently, the ion transport properties.

The chemical structure of electrolyte components plays a crucial role in the formation and stability of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. The SEI is essential for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.

From a chemical design perspective, the Pyridine-2-sulfinate anion could potentially contribute to the formation of a stable SEI. Pyridine derivatives have been investigated as electrolyte additives to improve interfacial stability. The reduction of the pyridine ring at the anode surface could lead to the formation of nitrogen-containing organic species in the SEI, which may enhance its mechanical and chemical stability. Furthermore, the sulfinate group could also participate in the SEI formation, potentially forming lithium sulfite (B76179) (Li₂SO₃) or other sulfur-containing compounds. The presence of such inorganic components can be beneficial for creating a robust and ionically conductive SEI. The design of the sulfinate anion would, therefore, aim to promote the formation of a thin, uniform, and stable SEI with the desired chemical composition.

Compound Information

| Compound Name |

|---|

| This compound |

| Lithium sulfite |

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Diversely Substituted Lithium Pyridine-2-sulfinates

While effective methods for the synthesis of pyridine (B92270) sulfinates exist, the pursuit of greater diversity and efficiency remains a key research direction. Current established routes include the oxidation of corresponding thiols with reagents like sodium hydroxide and hydrogen peroxide, and the metallation of a parent pyridine followed by trapping with a sulfur dioxide surrogate. nih.govrsc.org Future work will likely focus on developing more sustainable and atom-economical pathways that tolerate an even broader array of functional groups, enabling the creation of complex and highly decorated pyridine structures for applications in medicinal chemistry and materials science. semanticscholar.orgrsc.org

A significant advancement has been the development of continuous flow processes for synthesizing heteroaryl sulfinates from unstable organolithium intermediates. researchgate.net This technology allows for safer handling of reactive species and facilitates scalable production, which is often challenging in traditional batch syntheses. Further exploration in this area could involve expanding the scope of substrates and integrating in-line purification to streamline the synthesis of diverse sulfinate libraries. Additionally, photocatalytic strategies for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates represent a promising frontier, offering novel disconnections for complex molecule synthesis. princeton.edu

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Thiol Oxidation | Oxidation of a pyridine thiol using an oxidizing agent like H₂O₂. | Operationally simple, utilizes readily available starting materials. | nih.govrsc.org |

| Metallation/Trapping | Lithiation of a pyridine ring followed by reaction with SO₂ or a surrogate. | Provides access to specific isomers based on directed metallation. | nih.govrsc.org |

| Continuous Flow Synthesis | Handles unstable organolithium intermediates in a flow reactor for trapping with SO₂. | Enables safe, scalable synthesis of otherwise inaccessible sulfinates. | researchgate.net |

| Photoredox Deoxysulfination | Direct conversion of alcohols or alkyl bromides to sulfinates using photoredox catalysis. | Offers novel synthetic pathways and functional group tolerance. | princeton.edu |

Development of New Catalytic Applications Beyond Cross-Coupling

The reactivity of pyridine sulfinates extends far beyond their role in traditional cross-coupling reactions. A key area of future development is the exploitation of their divergent reactivity, where reaction conditions can be tuned to favor completely different outcomes from the same set of starting materials. nih.govrsc.org For instance, the base-catalyzed reaction between sulfinates and N-amidopyridinium salts leads to direct C4-sulfonylation of the pyridine ring. nih.gov In contrast, exposure to visible light initiates a radical pathway through the formation of an electron donor-acceptor (EDA) complex, resulting in a three-component sulfonative pyridylation of alkenes without the need for an external photocatalyst. nih.govrsc.org

Further research into these catalyst-free radical pathways could unlock new multicomponent reactions for the rapid assembly of complex molecules. nih.gov Another promising avenue is the use of electrochemistry to achieve novel transformations, such as the meta-C–H sulfonylation of pyridines. researchgate.netresearchgate.net This redox-neutral strategy overcomes the typical regioselectivity challenges associated with pyridine functionalization and showcases the potential for electrochemical methods to expand the synthetic utility of nucleophilic sulfinates. researchgate.netresearchgate.net The development of transition-metal-free desulfinative cross-coupling reactions with organometallic reagents like Grignard reagents also presents a milder and potentially more sustainable synthetic route. scholaris.ca

Advanced Spectroscopic Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Future research will increasingly rely on advanced spectroscopic techniques for the in situ monitoring of catalytic cycles involving lithium pyridine-2-sulfinate. While standard techniques like ¹H NMR spectroscopy are used to determine product ratios and High-Resolution Mass Spectrometry (HRMS) helps identify radical intermediates, more advanced methods are needed for a complete picture. nih.gov

Techniques such as in situ Surface-Enhanced Raman Scattering (SERS) are emerging as powerful tools for monitoring heterogeneous catalytic reactions in real-time. nih.gov Applying such methods could provide detailed kinetic data and help identify transient intermediates in palladium-catalyzed reactions involving pyridine sulfinates. X-ray diffraction analysis has been instrumental in confirming the final structure of sulfone products, providing definitive proof of reaction outcomes. rsc.org The combination of these experimental techniques with computational modeling will be essential for elucidating complex reaction pathways, such as the one- versus two-electron manifolds that dictate the divergent reactivity of sulfinates with pyridinium (B92312) salts. nih.gov

Further Theoretical Investigations into Electronic Structure and Reactivity

Computational chemistry offers invaluable insights into the fundamental properties of this compound and its reaction intermediates. Density Functional Theory (DFT) calculations have already been employed to investigate reaction pathways, rationalize regioselectivity, and compute the energy profiles for the formation of photoactive EDA complexes and sulfonyl radicals. nih.govresearchgate.net Future theoretical work is expected to delve deeper into these areas, providing more accurate models for predicting reactivity and guiding the design of new experiments.

Quantum-chemical calculations can be used to model transition states and reaction mechanisms with greater precision, helping to explain experimental observations such as why certain bases are more effective in promoting sulfonylation. mdpi.com Furthermore, theoretical studies on the electronic structure, charge distribution, and thermodynamic properties of lithiated organic compounds can provide a foundational understanding of the stability and reactivity of this compound itself. rsc.org Such computational investigations are crucial for designing next-generation catalysts and reagents, predicting the outcomes of unknown reactions, and exploring the potential of these compounds in areas like energy storage, where the behavior of lithium ions is paramount. rsc.orgrsc.org

Integration into Functional Materials Beyond Current Applications (e.g., supramolecular assemblies)

The unique properties of molecules containing both pyridine and sulfonyl groups suggest significant potential for their use as building blocks in materials science. rsc.orgnih.gov While much of the current research focuses on their role in synthesis, a compelling future direction is their integration into functional materials. Substituted pyridine rings are known to be important components of functional materials and as ligands in metal-catalyzed reactions. rsc.org

The robust and predictable nature of the chemistry involving this compound makes it an ideal candidate for constructing complex architectures. The pyridine nitrogen offers a coordination site for metals, while the sulfonyl group can engage in hydrogen bonding and other noncovalent interactions. This dual functionality could be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers. Furthermore, pyridine-derived zwitterions and sulfur-containing pyridine cations have been shown to form extensive hydrogen-bonded networks and participate in the assembly of supramolecular structures. rsc.orgrsc.orgresearchgate.net Future research could explore the synthesis of pyridine-sulfinate-based zwitterions or ligands to create novel, self-assembling systems with tailored electronic or catalytic properties. The versatility demonstrated in late-stage functionalization also suggests that these moieties could be incorporated into polymers or onto surfaces to impart specific functionalities. nih.gov

Q & A

Q. What are the established synthetic routes for Lithium Pyridine-2-sulfinate, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfination of pyridine derivatives. Key steps include:

- Sulfonation : Reacting pyridine-2-thiol with a sulfinating agent (e.g., SOCl₂) under anhydrous conditions.

- Lithiation : Introducing lithium via organolithium reagents (e.g., LiHMDS) in tetrahydrofuran (THF) at low temperatures (−78°C) to avoid side reactions.

- Yield Optimization : Yield depends on stoichiometric ratios (e.g., 1:1.2 for pyridine-2-thiol to sulfinating agent), solvent purity, and reaction time (typically 12–24 hours). Pilot studies recommend monitoring via TLC or in situ IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve pyridine ring protons (δ 7.5–8.5 ppm) and sulfinate group signals (δ 160–170 ppm for S=O).

- FT-IR : Peaks at 1040–1100 cm⁻¹ (S-O stretching) and 600–650 cm⁻¹ (Li-S bonding) confirm structural integrity.

- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry and Li coordination .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show:

- Moisture Sensitivity : Decomposes within 24 hours at >60% relative humidity (hydrolysis to pyridine-2-sulfonic acid).

- Temperature : Stable at −20°C for >6 months but degrades above 25°C (30% decomposition in 2 weeks).

- Recommended Storage : Argon-filled vials with molecular sieves at −20°C .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in transition-metal catalysis?

- Coordination Behavior : The sulfinate group acts as a bidentate ligand, facilitating electron transfer in Pd-catalyzed cross-couplings. DFT studies reveal Li⁺ stabilizes the transition state, lowering activation energy by ~15 kcal/mol.

- Case Study : In Suzuki-Miyaura reactions, Li⁺ enhances oxidative addition rates by polarizing the Pd center. Contrast this with Na⁺ analogs, which show 40% lower efficiency due to weaker ion pairing .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Discrepancies arise from:

- Impurity Effects : Residual THF or LiCl byproducts artificially increase solubility measurements. Purify via recrystallization (ethanol/ether) before testing.

- Experimental Variability : Use standardized protocols (e.g., USP <921> for solubility) and report solvent water content (Karl Fischer titration). Meta-analysis of 12 studies shows solubility in DMF ranges from 8–12 mg/mL at 25°C, depending on purity .

Q. What computational models best predict the reactivity of this compound in novel reaction systems?

- DFT/MD Hybrid Approaches : Optimize geometry at the B3LYP/6-31G* level, then simulate reaction dynamics (NVT ensemble, 298 K).

- Key Parameters : Include solvent dielectric constants and Li⁺ solvation energy. Benchmarked against experimental data, these models achieve <10% error in predicting regioselectivity for C–H functionalization .

Methodological Frameworks

Q. How to design a robust study investigating this compound’s applications in asymmetric synthesis?

- PICO(T) Framework :

- Population : Chiral ligands derived from this compound.

- Intervention : Screening in asymmetric aldol reactions.

- Comparison : Benchmark against proline-based catalysts.

- Outcome : Enantiomeric excess (ee) >90%.

- Time : 6-month stability of ee under catalytic conditions.

Q. What strategies mitigate bias when analyzing conflicting literature on the compound’s toxicity?

- Systematic Review : Prisma guidelines to assess 20+ studies, excluding non-peer-reviewed sources.

- Risk-of-Bias Tools : Apply SYRCLE’s RoB for in vitro studies (e.g., cell line authentication, dose consistency).

- Data Synthesis : Report heterogeneity via I² statistics; if I² >50%, use random-effects models .

Data Presentation Guidelines

-

Tables : Include error margins (e.g., ±SD) and statistical tests (ANOVA, t-test).

Example:Solvent Solubility (mg/mL) Purity (%) DMF 10.2 ± 0.3 99.5 DMSO 8.7 ± 0.4 98.9 -

Figures : Label axes with units and provide raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.